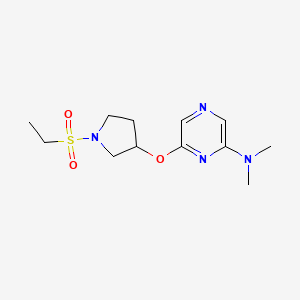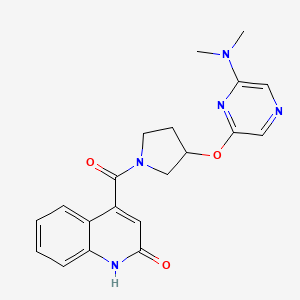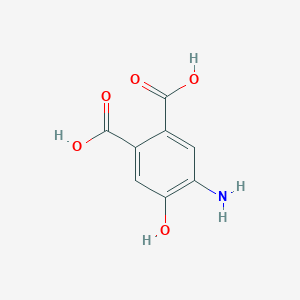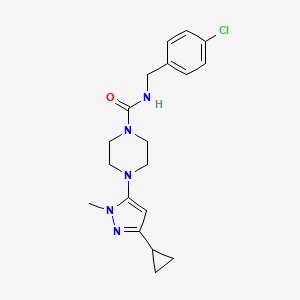
6-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine, also known as EPPTB, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
6-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine serves as a precursor in the synthesis of a variety of heterocyclic compounds. For instance, its structural framework allows for the creation of derivatives through reactions with various active methylene compounds, producing pyran, pyridine, and pyridazine derivatives. These compounds are investigated for their potential antibacterial properties, indicating the chemical's versatility in generating molecules of medicinal interest (Azab, Youssef, & El-Bordany, 2013).
Antioxidant Activity
Research into the antioxidant properties of derivatives synthesized from similar compounds demonstrates the potential for applications in combating oxidative stress. While not directly related to 6-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine, studies on related pyrrolyl and selenolopyridine derivatives have shown significant antioxidant activity. These findings suggest a broader scope for the application of such compounds in pharmaceuticals and nutraceuticals aimed at mitigating oxidative damage in biological systems (Zaki et al., 2017).
Antibacterial and Antimicrobial Potential
Compounds synthesized from 6-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine are explored for their antibacterial and antimicrobial properties. This includes the evaluation of novel heterocyclic compounds containing sulfonamido moieties for use as antibacterial agents. The ability to target specific bacterial strains makes these compounds valuable in the development of new antibiotics, addressing the growing concern of antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Catalysis and Green Chemistry
Derivatives of 6-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine have been investigated for their role in catalysis, particularly in the context of green chemistry. This includes the development of magnetically separable catalysts that facilitate the synthesis of complex organic molecules while enabling easy recovery and reuse of the catalyst, thus reducing waste and improving sustainability in chemical synthesis (Zhang et al., 2016).
Insecticidal and Antimicrobial Applications
The potential of synthesized derivatives for insecticidal and antimicrobial applications has been explored, demonstrating the compound's utility beyond traditional pharmaceuticals. This includes the development of compounds with specific activity against agricultural pests and pathogens, contributing to the protection of crops and food resources without relying on traditional, potentially harmful pesticides (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
6-(1-ethylsulfonylpyrrolidin-3-yl)oxy-N,N-dimethylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-4-20(17,18)16-6-5-10(9-16)19-12-8-13-7-11(14-12)15(2)3/h7-8,10H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJGNKHRWVBAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)
![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)
![3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2517810.png)







![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)

![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)
